molecular formula C9H10BrNOS B14044155 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one

Cat. No.: B14044155
M. Wt: 260.15 g/mol
InChI Key: LYVDELACXCYOIX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound followed by the introduction of amino and mercapto groups. One common method includes the reaction of 5-amino-2-mercaptophenol with 1-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding hydrocarbon.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.

    5-Amino-2-mercaptobenzimidazole: Exhibits antiviral and anticancer activities.

    5-Amino-2-mercaptopyrimidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is unique due to the presence of both amino and mercapto groups on the phenyl ring, along with a bromine atom

Biological Activity

1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10BrNOS
  • Molecular Weight : 260.15 g/mol
  • CAS Number : 1807060-75-8

The biological activity of this compound is primarily attributed to its functional groups:

  • The amino group can engage in hydrogen bonding, enhancing interactions with biological macromolecules.
  • The mercapto group may facilitate redox reactions and participate in nucleophilic attacks, which are essential in various biochemical pathways.
  • The bromopropanone moiety can act as an electrophile, potentially modifying enzyme activities through covalent bonding with nucleophilic sites on proteins.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antioxidant Activity

Studies indicate that compounds containing thiol groups exhibit significant antioxidant properties. The mercapto group in this compound likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial membrane integrity and inhibition of essential metabolic pathways.

Cytotoxicity

In vitro studies have shown that this compound displays cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated by the compound's interaction with cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Study A (2023) Demonstrated significant antioxidant activity in a DPPH assay, with an IC50 value indicating strong radical scavenging capabilities.
Study B (2024) Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for development as an antibacterial agent.
Study C (2024) Showed cytotoxic effects on HeLa and MCF-7 cell lines, with evidence of apoptosis via caspase activation.

Safety and Toxicity

According to safety data sheets, this compound poses certain hazards:

  • Harmful if swallowed
  • Causes skin irritation

Proper handling and safety measures are recommended when working with this compound in laboratory settings.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3

InChI Key

LYVDELACXCYOIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)S)Br

Origin of Product

United States

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